Icmt-IN-25 -

Icmt-IN-25

Catalog Number: EVT-15273216
CAS Number:
Molecular Formula: C21H26ClNO
Molecular Weight: 343.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Icmt-IN-25 is classified under small molecule inhibitors targeting methyltransferases. It is synthesized from known precursors and is part of a broader category of compounds designed to modulate ICMT activity. The compound has been evaluated for its biochemical properties and potential applications in medicinal chemistry, particularly concerning cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Icmt-IN-25 involves several key steps:

  1. Starting Materials: The synthesis typically begins with farnesylcysteine derivatives, which are modified through various chemical reactions.
  2. Coupling Reactions: The general synthetic approach utilizes coupling agents such as HOBT (1-Hydroxybenzotriazole) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of amide bonds between farnesylcysteine and carboxylic acids.
  3. Saponification: Following the coupling reaction, saponification is performed using lithium hydroxide to convert esters into their corresponding acids, yielding the final product.
  4. Purification: The crude product is purified using chromatographic techniques, ensuring high purity suitable for biological evaluation .
Molecular Structure Analysis

Structure and Data

The molecular structure of Icmt-IN-25 can be represented by its chemical formula, which reflects its complex arrangement of atoms. The compound features:

  • Core Structure: A central farnesyl group attached to a cysteine residue.
  • Functional Groups: Various functional groups that enhance its binding affinity to ICMT.

The specific three-dimensional conformation and stereochemistry are critical for its biological activity, influencing how effectively it can inhibit the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

Icmt-IN-25 undergoes several chemical reactions during its synthesis and application:

  1. Coupling Reactions: The formation of amide bonds through nucleophilic attack by the amine on the carboxylic acid.
  2. Deprotection Steps: Involves the removal of protecting groups under acidic or basic conditions to yield the active form of the compound.
  3. Biochemical Interactions: Once synthesized, Icmt-IN-25 interacts with ICMT, leading to inhibition of methylation reactions that modify substrate proteins.

The efficiency of these reactions is monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure optimal yields .

Mechanism of Action

Process and Data

Icmt-IN-25 inhibits ICMT by binding to its active site, preventing the methylation of isoprenylated cysteine residues on target proteins. This inhibition disrupts the normal localization and function of these proteins, particularly those involved in cell signaling pathways related to growth and proliferation.

The binding mechanism involves:

  • Competitive Inhibition: Icmt-IN-25 competes with substrate proteins for binding to ICMT.
  • Impact on Protein Function: By preventing methylation, it alters the hydrophobicity and membrane association of modified proteins, leading to mislocalization within the cell .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Icmt-IN-25 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data can be referenced from experimental results.
  • Solubility: The compound's solubility in various solvents influences its bioavailability.
  • Stability: Thermal stability and reactivity under different pH conditions are critical for its storage and application in biological systems.

These properties are essential for determining optimal conditions for use in laboratory settings and potential clinical applications .

Applications

Scientific Uses

Icmt-IN-25 has significant potential applications in scientific research, particularly in:

  1. Cancer Research: As an inhibitor of ICMT, it serves as a tool for studying the role of methylation in oncogenic signaling pathways.
  2. Drug Development: Its structure provides a scaffold for developing new analogs with improved potency or selectivity against ICMT.
  3. Biochemical Assays: Icmt-IN-25 can be utilized in assays designed to screen for other potential inhibitors or to investigate the biochemical pathways involving isoprenylated proteins .
Introduction to ICMT Inhibition in Oncogenic Pathways

Role of Isoprenylcysteine Carboxylmethyltransferase (ICMT) in Post-Translational Protein Modification

Isoprenylcysteine carboxyl methyltransferase (ICMT) catalyzes the terminal modification in the three-step post-translational processing pathway of CaaX proteins (C=cysteine, a=aliphatic, X=any residue). This endoplasmic reticulum-resident enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the α-carboxyl group of prenylated cysteine residues [5] [10]. This methylation event neutralizes the negative charge of the prenylated cysteine, enabling hydrophobic interactions critical for membrane association and subcellular localization of client proteins [4]. ICMT-mediated methylation represents an indispensable regulatory mechanism for over 200 human proteins, including the Ras and Rho GTPase families that orchestrate proliferative signaling, cytoskeletal dynamics, and vesicular trafficking [9] [10]. The enzymatic reaction follows a ping-pong bi-bi mechanism where SAM binding precedes substrate binding, with S-adenosylhomocysteine (SAH) released before the methylated product [10].

ICMT as a Therapeutic Target in Ras-Driven Carcinogenesis

ICMT gained prominence as an anti-cancer target due to its non-redundant function in activating oncogenic Ras isoforms. Unlike upstream prenylation enzymes (FTase/GGTase-I) that possess compensatory mechanisms, ICMT represents the irreplaceable final step required for Ras membrane localization and transforming activity [2] [5]. Genetic ablation of ICMT profoundly disrupts KRAS-driven malignancies through multiple mechanisms:

  • Suppression of cancer stemness: ICMT knockdown in KRAS-mutant pancreatic (MiaPaCa2) and breast (MDA-MB-231) cancer cells reduced self-renewal capacity by 80-90% in serial sphere formation assays and decreased tumor-initiating frequency by 4-14 fold in limiting dilution xenografts [2].
  • TAZ protein destabilization: ICMT inactivation selectively reduces TAZ (WWTR1) protein levels—a transcriptional co-activator of Hippo pathway—through RAF-MEK signaling, thereby impairing cancer stem cell maintenance independent of proliferation effects [2].
  • Synergy with chemotherapy: Submaximal ICMT inhibition potentiated gemcitabine efficacy in pancreatic cancer models and doxorubicin in breast cancer, abolishing sphere formation at otherwise subtherapeutic doses [2] [6].

Table 1: Oncogenic Consequences of ICMT Modulation in Preclinical Models

Model SystemInterventionKey Phenotypic OutcomesReference
KRAS-mutant pancreatic cancerGenetic ICMT knockdown90% reduction in tumor-initiating cells [2]
Breast cancer xenograftsICMT shRNA + doxorubicinComplete ablation of 3D sphere formation [2]
Mutant p53-expressing tumorsICMT overexpression2.5-fold increase in metastasis; enhanced invadopodia formation [4] [9]
Malignant pleural effusionCysmethynil treatment60% reduction in fluid volume; impaired angiogenesis [6]

Rationale for Developing ICMT-IN-25: Comparative Limitations of Prior Inhibitors

First-generation ICMT inhibitors faced significant pharmacological limitations that restricted therapeutic utility. Cysmethynil (1), the prototypical indole-based inhibitor discovered via high-throughput screening, exhibited poor drug-like properties including excessive lipophilicity (cLogP=7.0), negligible aqueous solubility (0.13 μg/mL), and low membrane permeability [3] [8]. Although cysmethynil demonstrated anti-tumor activity in prostate cancer xenografts (100 mg/kg, ip), its clinical translation was precluded by formulation challenges and off-target effects [6] [8]. Subsequent analogs addressing the C3-acetamide moiety improved solubility but retained high logD7.4 values (>6.4) [3]. The structural optimization of indole derivatives identified compound 15 with a 2-aminopyrimidin-5-yl group at C5, enhancing solubility (35 μg/mL) while maintaining IC50≈2 μM, yet still inadequate for clinical development [3]. Icmt-IN-25 emerged to address these limitations through rational design focused on balanced potency, solubility, and target selectivity.

Properties

Product Name

Icmt-IN-25

IUPAC Name

3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C21H26ClNO/c1-20(2)16-21(12-14-24-20,17-7-4-3-5-8-17)11-13-23-19-10-6-9-18(22)15-19/h3-10,15,23H,11-14,16H2,1-2H3

InChI Key

POOGSHLRUZCCQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.